4-(1-Ethylpyrrolidin-3-yl)oxyaniline
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Overview
Description
4-(1-Ethylpyrrolidin-3-yl)oxyaniline is a versatile chemical compound used in various scientific research fields. It is characterized by its unique structure, which includes a pyrrolidine ring attached to an aniline moiety through an ether linkage. This compound holds significant potential for advancements in chemistry, biology, medicine, and industry due to its diverse applications and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethylpyrrolidin-3-yl)oxyaniline typically involves the reaction of 1-ethylpyrrolidine with 4-nitrophenol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethylpyrrolidin-3-yl)oxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(1-Ethylpyrrolidin-3-yl)oxyaniline is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Ethylpyrrolidin-3-yl)oxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The ether linkage provides additional flexibility, allowing the compound to adopt various conformations that can influence its activity.
Comparison with Similar Compounds
4-(1-Ethylpyrrolidin-3-yl)oxyaniline can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Aniline derivatives: Compounds with an aniline moiety but different substituents on the aromatic ring.
Uniqueness
The unique combination of the pyrrolidine ring and aniline moiety through an ether linkage distinguishes this compound from other similar compounds. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
List of Similar Compounds
- Pyrrolidine
- Aniline
- 4-(Pyrrolidin-1-yl)benzonitrile
- 4-(Pyrrolidin-1-yl)phenol
Properties
IUPAC Name |
4-(1-ethylpyrrolidin-3-yl)oxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-14-8-7-12(9-14)15-11-5-3-10(13)4-6-11/h3-6,12H,2,7-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRKRSUTFXAMKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)OC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627231 |
Source
|
Record name | 4-[(1-Ethylpyrrolidin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741716-20-1 |
Source
|
Record name | 4-[(1-Ethyl-3-pyrrolidinyl)oxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=741716-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1-Ethylpyrrolidin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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